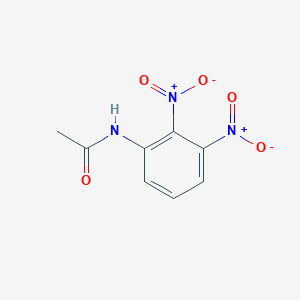
N-(2,3-dinitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dinitrophenyl)acetamide, commonly known as DNPA, is a chemical compound that is widely used in scientific research. This compound belongs to the family of dinitrophenyl derivatives and is commonly used as a reagent for the detection and quantification of primary and secondary amines. DNPA is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of DNPA involves the formation of a Schiff base intermediate between DNPA and the primary or secondary amine. This intermediate then undergoes a nucleophilic addition reaction with water, resulting in the formation of a stable yellow-colored product. The reaction is highly specific for primary and secondary amines, and does not react with other functional groups such as carboxylic acids or alcohols.
Efectos Bioquímicos Y Fisiológicos
DNPA is not known to have any significant biochemical or physiological effects. This compound is considered to be relatively non-toxic and non-carcinogenic. However, it should be handled with care, as it can cause skin irritation and respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DNPA is its high specificity for primary and secondary amines. This makes it a valuable reagent for the analysis of amino acids, peptides, and proteins. DNPA is also relatively easy to synthesize and is commercially available at a reasonable cost.
However, there are some limitations to the use of DNPA in lab experiments. One of the main limitations is its sensitivity to pH and temperature. The reaction between DNPA and primary or secondary amines is pH-dependent, and the reaction rate decreases at low pH values. DNPA is also sensitive to temperature, and the reaction rate decreases at low temperatures. Another limitation is that DNPA can react with other functional groups such as carboxylic acids and alcohols, which can interfere with the analysis of primary and secondary amines.
Direcciones Futuras
There are several future directions for the use of DNPA in scientific research. One potential application is in the analysis of drugs and their metabolites in biological samples. DNPA can be used to selectively detect primary and secondary amine-containing drugs and their metabolites, which can be useful in drug development and pharmacokinetic studies. Another potential application is in the analysis of food and environmental samples. DNPA can be used to detect primary and secondary amines in food and environmental samples, which can be useful in food safety and environmental monitoring.
In conclusion, DNPA is a valuable reagent for the detection and quantification of primary and secondary amines in scientific research. Its high specificity and relative ease of synthesis make it a valuable tool for the analysis of amino acids, peptides, and proteins. However, its sensitivity to pH and temperature and its potential to react with other functional groups limit its use in some applications. Further research is needed to explore the potential applications of DNPA in drug development, food safety, and environmental monitoring.
Métodos De Síntesis
The synthesis of DNPA can be achieved through the reaction of 2,3-dinitrochlorobenzene with acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DNPA as a product. The yield of the reaction can be improved by using a solvent such as methanol or chloroform and by optimizing the reaction conditions such as temperature and reaction time.
Aplicaciones Científicas De Investigación
DNPA is widely used in scientific research as a reagent for the detection and quantification of primary and secondary amines. This compound reacts with primary and secondary amines to form a yellow-colored product that can be detected by UV-Vis spectroscopy. This reaction is widely used in the analysis of amino acids, peptides, and proteins. DNPA is also used in the analysis of drugs and their metabolites, as many drugs contain primary or secondary amine functional groups.
Propiedades
Número CAS |
94728-09-3 |
|---|---|
Nombre del producto |
N-(2,3-dinitrophenyl)acetamide |
Fórmula molecular |
C8H7N3O5 |
Peso molecular |
225.16 g/mol |
Nombre IUPAC |
N-(2,3-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-6-3-2-4-7(10(13)14)8(6)11(15)16/h2-4H,1H3,(H,9,12) |
Clave InChI |
YTGWKOHORKGMHD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)



![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)

![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)


